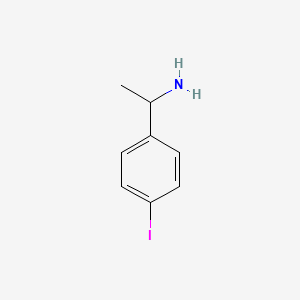

1-(4-Iodophenyl)ethanamine

Beschreibung

Contextualization within Halogenated Phenylalkylamine Chemistry

Phenylalkylamines are a broad class of organic compounds that feature a phenyl group attached to an alkyl chain bearing an amine. acs.org The introduction of a halogen atom onto the phenyl ring, as in 1-(4-Iodophenyl)ethanamine, creates a halogenated phenylalkylamine, a subclass with distinct chemical properties and reactivity. Halogenation of aromatic compounds is a fundamental type of electrophilic aromatic substitution. wikipedia.org For less reactive substrates like simple benzene (B151609) derivatives, this reaction often requires a Lewis acid catalyst. wikipedia.org However, the reactivity of phenylalkylamines can be influenced by the amine group itself. rsc.orgrsc.org

Research into halogenated phenylalkylamines often explores how the nature and position of the halogen affect the molecule's properties and applications. For instance, studies on ω-phenylalkylamines have shown that chlorination can occur readily in various solvents, with the reaction mechanism potentially involving N-chloroamine intermediates that facilitate intramolecular chlorine delivery. rsc.orgrsc.org This highlights the interplay between the amine side chain and the halogenated ring, a central theme in the chemistry of this compound class.

Significance of Chiral Amines in Synthetic Organic Chemistry

Chiral amines are indispensable components in modern synthetic organic chemistry, valued for their role as versatile intermediates, catalysts, and resolving agents. sigmaaldrich.comresearchgate.net Their significance stems from the prevalence of chirality in biologically active molecules; approximately 40% of chiral drugs feature a chiral amine as a core structural element. openaccessgovernment.org The biological activity of such molecules is often enantiomer-dependent, where one enantiomer produces the desired therapeutic effect while the other may be inactive or cause adverse effects. openaccessgovernment.orghims-biocat.eu The tragic case of thalidomide, where one enantiomer was a sedative and the other was teratogenic, underscores the critical need for enantiomerically pure compounds in pharmaceuticals. openaccessgovernment.orghims-biocat.eu

In synthetic chemistry, chiral amines like this compound are used in several key ways:

Chiral Building Blocks: They serve as starting materials for the synthesis of complex, optically active molecules, including a vast number of pharmaceuticals, agrochemicals, and natural products. sigmaaldrich.comresearchgate.nethims-biocat.eu

Chiral Auxiliaries: A chiral amine can be temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chirality is established, the auxiliary is removed. tcichemicals.com

Chiral Resolving Agents: Racemic mixtures of chiral acids can be separated by forming diastereomeric salts with an enantiopure chiral amine. These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. sigmaaldrich.comonyxipca.comgoogle.com

Asymmetric Catalysis: Chiral amines and their derivatives are frequently used as ligands for transition metals in asymmetric catalysis or as organocatalysts themselves, facilitating a wide range of enantioselective reactions. rsc.org

The development of efficient methods for synthesizing chiral amines, such as asymmetric hydroamination or the functionalization of C-H bonds, remains an active area of research. researchgate.netrsc.org

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its analogues primarily focuses on its application as a synthetic intermediate and as a scaffold for developing new chemical entities. The compound itself is often prepared from 1-(4-iodophenyl)ethanol, where the hydroxyl group is converted to an amine. As a chiral compound, its synthesis often requires a chiral resolution step, where a racemic mixture is separated into its constituent (R)- and (S)-enantiomers. bldpharm.comachemblock.com This can be achieved through classical resolution, forming diastereomeric salts with a chiral resolving agent like tartaric acid or mandelic acid. onyxipca.com

The primary research applications of this compound include:

Synthetic Building Block: Its bifunctional nature (amine and iodo-aryl group) makes it a versatile starting material. The amine group can undergo reactions like acylation, alkylation, and reductive amination, while the iodo-group is a key site for palladium-catalyzed cross-coupling reactions to build molecular complexity.

Development of Analogues: Researchers synthesize analogues to explore structure-activity relationships (SAR) in various contexts. For example, analogues of the related compound 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) have been created where the 4-substituent is varied to include iodine, bromine, and chlorine, among others. researchgate.net Similarly, studies on 2,5-dimethoxy-4-iodoamphetamine (DOI) and its analogues investigate how structural modifications, such as replacing the ethylamine (B1201723) side chain with a cyclopropylamine, affect receptor binding affinities. acs.orgbeilstein-journals.orgacs.org

Probes for Biological Systems: The iodinated phenyl ring allows for the potential introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), making analogues of this compound potential candidates for use as radioligands in imaging techniques like Single Photon Emission Computed Tomography (SPECT) or in receptor binding assays.

Data Tables

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 1-(4-iodophenyl)ethan-1-amine | nih.gov |

| Molecular Formula | C₈H₁₀IN | nih.gov |

| Molecular Weight | 247.08 g/mol | nih.gov |

| CAS Number | 90086-41-2 | nih.gov |

| Canonical SMILES | CC(C1=CC=C(C=C1)I)N | nih.gov |

| InChI Key | HLCLTOJXMUXWQW-UHFFFAOYSA-N | nih.gov |

| XLogP3 | 1.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 246.98580 g/mol | nih.gov |

| Topological Polar Surface Area | 26 Ų | nih.gov |

Spectroscopic and Crystallographic Data Overview

Detailed, publicly available crystallographic data for this compound is limited. However, analysis of related structures provides insight into expected features. For instance, the crystal structure of (E)-3-(3-iodophenyl)-1-(4-iodophenyl)prop-2-en-1-one reveals the presence of type II halogen bonds involving the iodine atoms, which link molecules in the crystal lattice. researchgate.net Hirshfeld surface analysis of such compounds often shows that contacts involving iodine (e.g., I⋯H and I⋯I) are significant contributors to the crystal packing. researchgate.net

Spectroscopic data for this compound would be consistent with its structure:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons (in the range of ~7.0-8.0 ppm), the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₂). docbrown.infopjmhsonline.com The aromatic protons would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The methyl group would be a doublet due to coupling with the adjacent methine proton, which in turn would be a quartet. The amine protons often appear as a broad singlet. docbrown.info

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in different chemical environments.

IR Spectroscopy: The infrared spectrum would display characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-I stretching vibration at a lower frequency. researchgate.net

Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight of the compound (247.08). pjmhsonline.com A prominent peak corresponding to the loss of the iodine atom would also be expected.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-iodophenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCLTOJXMUXWQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Iodophenyl Ethanamine

Direct Synthetic Routes

Direct synthetic routes are primarily focused on the efficient conversion of commercially available precursors into the racemic amine without control of stereochemistry. These methods are often valued for their simplicity and high yields.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. wikipedia.orgjocpr.com This process involves the reaction of a ketone or aldehyde with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of 1-(4-Iodophenyl)ethanamine, the precursor is 4-iodoacetophenone.

The reaction is a form of amination that converts the carbonyl group into an amine via an imine intermediate. wikipedia.org Key to the success of this one-pot reaction is the choice of reducing agent, which must selectively reduce the imine intermediate in the presence of the starting ketone. masterorganicchemistry.com

Several reducing agents are commonly employed for this transformation, each with specific advantages.

Sodium Cyanoborohydride (NaBH₃CN) : This reagent is a classic choice for reductive amination because it is mild and selectively reduces imines faster than ketones, especially under slightly acidic conditions that favor imine formation. jocpr.commasterorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃) : Often considered a superior reagent, STAB is a milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com It is particularly effective for the reductive amination of ketones and does not require strict pH control.

Catalytic Hydrogenation : This method involves using hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel. It is considered a "green" chemistry approach but may require specialized equipment to handle hydrogen gas safely. wikipedia.org

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Key Characteristics | Typical Conditions |

|---|---|---|

| Sodium Cyanoborohydride | Selective for imines, requires acidic pH. | Methanol (B129727), Ammonium Acetate |

| Sodium Triacetoxyborohydride | Mild, non-toxic, effective for ketones. | Dichloroethane, Acetic Acid |

| Catalytic Hydrogenation | "Green" method, uses H₂ gas. wikipedia.org | Pd/C catalyst, Methanol, Ammonia |

Approaches from 4-Iodoacetophenone Precursors

The most direct and economically viable routes to this compound begin with 4-iodoacetophenone. This compound is a commercially available solid that serves as the immediate precursor for the target amine. nih.govfishersci.ca The synthesis is fundamentally a conversion of the ketone functional group to a primary amine.

The general pathway involves the reductive amination of 4-iodoacetophenone, as detailed in the previous section. The process begins with the nucleophilic attack of ammonia (or an ammonia source like ammonium acetate) on the carbonyl carbon of 4-iodoacetophenone. wikipedia.org This is followed by the elimination of a water molecule to form a transient imine intermediate. A reducing agent present in the reaction mixture then reduces the C=N double bond of the imine to yield this compound. masterorganicchemistry.com The efficiency of this pathway makes it the most common method for producing the racemic amine.

Asymmetric Synthesis Approaches

For applications where a single enantiomer of this compound is required, such as in the development of chiral pharmaceuticals, asymmetric synthesis methods are essential. These strategies aim to produce the amine with a high degree of enantiomeric purity.

Chiral Catalyst-Mediated Enantioselective Synthesis

This approach utilizes a small amount of a chiral catalyst to induce stereoselectivity in the reaction, leading to the preferential formation of one enantiomer over the other. jocpr.com The catalyst creates a chiral environment around the reacting molecules, influencing the direction of bond formation.

For the synthesis of chiral amines, two primary catalytic strategies are employed:

Asymmetric Hydrogenation of Imines : A pre-formed or in-situ generated imine from 4-iodoacetophenone can be hydrogenated using a transition metal complex containing a chiral ligand (e.g., based on Ruthenium or Iridium). The chiral ligand dictates the stereochemical outcome of the hydride transfer to the imine.

Asymmetric Reductive Amination : This is a more direct one-pot method where the ketone, amine source, and hydrogen source are combined in the presence of a chiral catalyst. Chiral phosphoric acids, for example, have emerged as powerful Brønsted acid catalysts that can activate the imine for enantioselective reduction. researchgate.netnih.gov These catalysts protonate the imine, forming a chiral ion pair that is then attacked by a hydride donor (e.g., a Hantzsch ester), leading to the formation of the chiral amine with high enantioselectivity. nih.gov

Chiral Auxiliary-Driven Methodologies

Chiral auxiliary-based synthesis is a reliable and well-established method for controlling stereochemistry. wikipedia.orgtcichemicals.com In this strategy, the achiral starting material (4-iodoacetophenone) is covalently bonded to a chiral molecule known as a chiral auxiliary. wikipedia.org The presence of the auxiliary directs subsequent reactions to occur in a diastereoselective manner.

A typical sequence for synthesizing enantiopure this compound using this method would involve:

Condensation : 4-Iodoacetophenone is reacted with a chiral amine auxiliary, such as (R)- or (S)-α-phenylethylamine or a derivative like tert-butanesulfinamide, to form a chiral imine or sulfinylimine.

Diastereoselective Reduction : The C=N bond of the chiral imine intermediate is reduced. The steric and electronic properties of the chiral auxiliary block one face of the imine, forcing the reducing agent to attack from the opposite, less hindered face. This results in the formation of one diastereomer in excess.

Auxiliary Cleavage : The chiral auxiliary is chemically removed from the newly formed amine, typically under acidic conditions, to release the desired enantiopure this compound. The auxiliary can often be recovered and reused. wikipedia.org

Biocatalytic Transformations for Enantiopure Production

Biocatalysis has become a powerful tool for producing enantiopure amines due to the exceptional selectivity of enzymes. researchgate.net Enzymes such as imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs) are particularly effective for the asymmetric synthesis of chiral amines. researchgate.netnih.gov

These enzymes catalyze the reductive amination of a ketone precursor with high enantioselectivity. thieme-connect.de The process typically involves:

Substrate Binding : The 4-iodoacetophenone and an amine donor (often ammonia or an alkylamine) bind to the active site of the enzyme.

Enantioselective Reduction : The enzyme utilizes a reducing cofactor, typically NADH or NADPH, to deliver a hydride to the imine intermediate in a highly stereocontrolled manner, producing either the (R)- or (S)-amine. researchgate.net

The choice of enzyme is critical, as different enzymes exhibit different substrate specificities and stereopreferences. frontiersin.org Modern protein engineering techniques have allowed for the development of tailored enzymes with enhanced activity and selectivity for specific non-natural substrates like 4-iodoacetophenone, making biocatalysis a highly attractive and sustainable method for producing enantiopure this compound. nih.gov

Table 2: Overview of Asymmetric Synthesis Strategies

| Methodology | Principle | Advantages | Key Reagents/Components |

|---|---|---|---|

| Chiral Catalyst | A substoichiometric amount of a chiral molecule directs the reaction enantioselectively. jocpr.com | High atom economy, catalytic nature. | Chiral Phosphoric Acids, [Ir]- or [Ru]-complexes with chiral ligands. |

| Chiral Auxiliary | A stoichiometric chiral molecule is temporarily attached to control stereochemistry. wikipedia.org | Reliable, predictable outcomes, well-established. | (R/S)-tert-Butanesulfinamide, Evans' oxazolidinones. researchgate.net |

| Biocatalysis | An enzyme's active site provides a chiral environment for the reaction. researchgate.net | Extremely high enantioselectivity, mild reaction conditions, environmentally friendly. | Imine Reductases (IREDs), Reductive Aminases (RedAms), Cofactors (NAD(P)H). researchgate.net |

Chiral Resolution Techniques for Racemic Mixtures

Diastereomeric Salt Formation and Crystallization

A prevalent method for resolving racemic this compound involves its reaction with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.

The choice of a suitable chiral resolving agent is paramount for the successful separation of this compound enantiomers. Commonly employed agents for the resolution of amines include chiral carboxylic acids such as tartaric acid and mandelic acid derivatives. The interaction between the basic amine and the acidic resolving agent leads to the formation of diastereomeric salts. The efficiency of the resolution is highly dependent on the difference in solubility between the two diastereomeric salts formed.

For instance, the use of L-(+)-tartaric acid would react with racemic this compound to form two diastereomeric salts: [(R)-1-(4-iodophenyl)ethanaminium][(2R,3R)-2,3-dihydroxysuccinate] and [(S)-1-(4-iodophenyl)ethanaminium][(2R,3R)-2,3-dihydroxysuccinate]. The selection of the appropriate resolving agent often involves an empirical screening process to identify the one that provides the best crystal quality and the largest solubility difference between the diastereomers.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

| (+)-Tartaric Acid | Dicarboxylic Acid |

| (-)-Tartaric Acid | Dicarboxylic Acid |

| (+)-Dibenzoyltartaric Acid | Tartaric Acid Derivative |

| (-)-Dibenzoyltartaric Acid | Tartaric Acid Derivative |

| (+)-Mandelic Acid | α-Hydroxy Acid |

| (-)-Mandelic Acid | α-Hydroxy Acid |

The successful separation of the diastereomeric salts relies heavily on the optimization of crystallization conditions. Key parameters that are manipulated to achieve high diastereomeric and enantiomeric purity include:

Solvent System: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. A solvent or solvent mixture should be selected where one diastereomer is significantly less soluble than the other.

Temperature: Temperature gradients can be employed to control the rate of crystallization and improve the purity of the desired diastereomer. Cooling crystallization is a common technique where the solution is slowly cooled to induce the precipitation of the less soluble salt.

Concentration: The initial concentration of the diastereomeric salt solution affects the supersaturation level, which in turn influences the nucleation and growth of the crystals.

Seeding: Introducing a small crystal of the desired pure diastereomer (seeding) can promote its selective crystallization.

A systematic approach, often involving screening various solvents and temperatures, is necessary to identify the optimal conditions for the resolution of this compound.

Throughout the resolution process, it is essential to monitor the enantiomeric enrichment of both the crystallized salt and the mother liquor. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose. researchgate.net By employing a chiral stationary phase (CSP), the enantiomers of this compound can be separated and quantified, allowing for the determination of the enantiomeric excess (ee) of the resolved material.

A typical chiral HPLC method would involve dissolving a small sample of the amine, recovered from the diastereomeric salt, in a suitable solvent and injecting it onto a chiral column. The separation of the enantiomers is observed as two distinct peaks in the chromatogram, and the ratio of their areas corresponds to the ratio of the enantiomers in the sample. While specific methods for this compound are not widely published, methods for the analogous 1-(4-bromophenyl)ethylamine have been developed, suggesting that similar conditions could be adapted. For example, a chiral crown ether-based column has been used for the separation of halogenated phenylethylamines.

Kinetic Resolution Strategies

Kinetic resolution is another strategy to separate enantiomers, which relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the case of racemic this compound, an enzyme or a chiral chemical catalyst could be used to selectively acylate one enantiomer at a faster rate than the other.

This results in a mixture of the acylated product, enriched in one enantiomer, and the unreacted amine, enriched in the other. The success of this method is determined by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (k_fast / k_slow). High selectivity factors are required to achieve high enantiomeric excess for both the product and the remaining starting material. Lipases are commonly used enzymes for the kinetic resolution of amines via acylation.

Chromatographic Enantioseparation (e.g., Chiral HPLC, SFC)

Direct separation of enantiomers using chromatographic techniques is a powerful alternative to classical resolution.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers.

Supercritical Fluid Chromatography (SFC): Supercritical fluid chromatography is a type of normal phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase. Chiral SFC is often faster and uses less organic solvent than chiral HPLC, making it an attractive technique for both analytical and preparative-scale enantioseparations. Polysaccharide-based chiral columns are also commonly used in SFC for the resolution of racemic amines.

Table 2: Comparison of Chiral Resolution Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities. | Scalable, well-established technique. | Requires stoichiometric amounts of a resolving agent, can be labor-intensive to optimize. |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst or reagent. | Can provide high enantiomeric excess. | Maximum theoretical yield for one enantiomer is 50%, requires a suitable catalyst. |

| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation, applicable for both analytical and preparative scales. | Can be costly for large-scale separations, requires specialized columns and equipment. |

Derivatization from Related Halogenated Precursors

A key strategy for the synthesis of this compound is the direct conversion of its brominated counterpart, 1-(4-bromophenyl)ethanamine. This transformation is an example of a halogen exchange reaction, specifically an aromatic Finkelstein reaction. Unlike the classic Finkelstein reaction which typically occurs on alkyl halides, the aromatic version requires a metal catalyst to facilitate the substitution of a halogen on an aryl ring. nih.govwikipedia.org

The copper-catalyzed aromatic Finkelstein reaction has emerged as a general and effective method for converting aryl bromides into aryl iodides. acs.orgorganic-chemistry.org This reaction is advantageous as it often proceeds under mild conditions and demonstrates tolerance for a variety of functional groups, including substrates containing N-H bonds like primary amines. acs.orgorganic-chemistry.org The reaction involves treating the aryl bromide with an iodide salt, typically sodium iodide (NaI), in the presence of a copper(I) iodide (CuI) catalyst and a stabilizing ligand. nih.govorganic-chemistry.org Diamine ligands, such as (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine, have been shown to be particularly effective in promoting this transformation. nih.gov The choice of solvent is also crucial, with solvents like dioxane proving to be effective for this conversion. organic-chemistry.org The reaction is driven towards the formation of the aryl iodide, in part due to the precipitation of the less soluble sodium bromide (NaBr) from the reaction mixture. wikipedia.org

Table 1: Typical Conditions for Copper-Catalyzed Aromatic Finkelstein Reaction

| Parameter | Condition | Source |

|---|---|---|

| Substrate | 1-(4-bromophenyl)ethanamine | N/A |

| Catalyst | Copper(I) iodide (CuI) | acs.orgorganic-chemistry.org |

| Ligand | Diamine (e.g., (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine) | nih.gov |

| Iodide Source | Sodium Iodide (NaI) | organic-chemistry.org |

| Solvent | Dioxane | organic-chemistry.org |

| Temperature | ~110 °C | nih.gov |

Another powerful synthetic route involves the introduction of iodine onto the aromatic ring via the transformation of a different functional group. The Sandmeyer reaction provides a classic and versatile method for achieving this, starting from a primary aromatic amine. wikipedia.orgbyjus.comlscollege.ac.in In this context, the synthesis of this compound would commence with 1-(4-aminophenyl)ethanamine.

The process is a two-step sequence:

Diazotization : The primary aromatic amino group of the precursor is converted into a diazonium salt. byjus.comorganic-chemistry.org This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.org

Iodide Displacement : The resulting diazonium salt is then treated with a solution of an iodide salt, most commonly potassium iodide (KI) or sodium iodide (NaI). organic-chemistry.orgthieme-connect.de The diazonium group is an excellent leaving group, and upon addition of the iodide source, it is displaced by the iodide ion, releasing nitrogen gas (N₂) and forming the desired aryl iodide. wikipedia.orgbyjus.com

Unlike Sandmeyer reactions for chlorination or bromination which require a copper(I) salt catalyst, the iodination reaction generally does not require a catalyst. wikipedia.orgorganic-chemistry.org Various modern protocols have been developed to improve the efficiency and environmental friendliness of this reaction, using reagents like silica sulfuric acid or acidic ionic liquids under mild, and sometimes solvent-free, conditions. thieme-connect.deresearchgate.net

Table 2: General Conditions for Diazotization-Iodination (Sandmeyer-type) Reaction

| Parameter | Condition | Source |

|---|---|---|

| Substrate | 1-(4-aminophenyl)ethanamine | N/A |

| Diazotization Reagent | Sodium Nitrite (NaNO₂) in strong acid (e.g., HCl, H₂SO₄) | organic-chemistry.org |

| Iodide Source | Potassium Iodide (KI) or Sodium Iodide (NaI) | organic-chemistry.orgthieme-connect.de |

| Solvent | Typically water | researchgate.net |

| Temperature | 0-5 °C for diazotization, then warming for iodination | thieme-connect.de |

WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound - Google Patents Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_fL4-hWb0eG-uYvC2P5i_b5z-o-56oWn6u8_5J1Jc2qQ91Yl06b7YlH2Xh15Q63o761-eLw_W3BqR-fI_fJt8p00J727rGq62w2d4p-w_s7_g_78CqD71uV4dMh1YyWv87u67VqC

WO2014021281A1 - Composé hétérocyclique contenant de l'azote partiellement saturé - Google Patents Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_fL4-hWb0eG-uYvC2P5i_b5z-o-56oWn6u8_5J1Jc2qQ91Yl06b7YlH2Xh15Q63o761-eLw_W3BqR-fI_fJt8p00J727rGq62w2d4p-w_s7_g_78CqD71uV4dMh1YyWv87u67VqC

WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound - Google Patents Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_fL4-hWb0eG-uYvC2P5i_b5z-o-56oWn6u8_5J1Jc2qQ91Yl06b7YlH2Xh15Q63o761-eLw_W3BqR-fI_fJt8p00J727rGq62w2d4p-w_s7_g_78CqD71uV4dMh1YyWv87u67VqC

WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound - Google Patents Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_fL4-hWb0eG-uYvC2P5i_b5z-o-56oWn6u8_5J1Jc2qQ91Yl06b7YlH2Xh15Q63o761-eLw_W3BqR-fI_fJt8p00J727rGq62w2d4p-w_s7_g_78CqD71uV4dMh1YyWv87u67VqC

WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound - Google Patents Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_fL4-hWb0eG-uYvC2P5i_b5z-o-56oWn6u8_5J1Jc2qQ91Yl06b7YlH2Xh15Q63o761-eLw_W3BqR-fI_fJt8p00J727rGq62w2d4p-w_s7_g_78CqD71uV4dMh1YyWv87u67VqC

WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound - Google Patents Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_fL4-hWb0eG-uYvC2P5i_b5z-o-56oWn6u8_5J1Jc2qQ91Yl06b7YlH2Xh15Q63o761-eLw_W3BqR-fI_fJt8p00J727rGq62w2d4p-w_s7_g_78CqD71uV4dMh1YyWv87u67VqC

WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound - Google Patents Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction a mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_fL4-hWb0eG-uYvC2P5i_b5z-o-56oWn6u8_5J1Jc2qQ91Yl06b7YlH2Xh15Q63o761-eLw_W3BqR-fI_fJt8p00J727rGq62w2d4p-w_s7_g_78CqD71uV4dMh1YyWv87u67VqC

WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound - Google Patents Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_fL4-hWb0eG-uYvC2P5i_b5z-o-56oWn6u8_5J1Jc2qQ91Yl06b7YlH2Xh15Q63o761-eLw_W3BqR-fI_fJt8p00J727rGq62w2d4p-w_s7_g_78CqD71uV4dMh1YyWv87u67VqC

WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound - Google Patents Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_fL4-hWb0eG-uYvC2P5i_b5z-o-56oWn6u8_5J1Jc2qQ91Yl06b7YlH2Xh15Q63o761-eLw_W3BqR-fI_fJt8p00J727rGq62w2d4p-w_s7_g_78CqD71uV4dMh1YyWv87u67VqC

WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound - Google Patents Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_fL4-hWb0eG-uYvC2P5i_b5z-o-56oWn6u8_5J1Jc2qQ91Yl06b7YlH2Xh15Q63o761-eLw_W3BqR-fI_fJt8p00J727rGq62w2d4p-w_s7_g_78CqD71uV4dMh1YyWv87u67VqC

WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound - Google Patents Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_fL4-hWb0eG-uYvC2P5i_b5z-o-56oWn6u8_5J1Jc2qQ91Yl06b7YlH2Xh15Q63o761-eLw_W3BqR-fI_fJt8p00J727rGq62w2d4p-w_s7_g_78CqD71uV4dMh1YyWv87u67VqC

WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound - Google Patents Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_fL4-hWb0eG-uYvC2P5i_b5z-o-56oWn6u8_5J1Jc2qQ91Yl06b7YlH2Xh15Q63o761-eLw_W3BqR-fI_fJt8p00J727rGq62w2d4p-w_s7_g_78CqD71uV4dMh1YyWv87u67VqC

WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound - Google Patents Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_fL4-hWb0eG-uYvC2P5i_b5z-o-56oWn6u8_5J1Jc2qQ91Yl06b7YlH2Xh15Q63o761-eLw_W3BqR-fI_fJt8p00J727rGq62w2d4p-w_s7_g_78CqD71uV4dMh1YyWv87u67VqC

WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound - Google Patents Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_fL4-hWb0eG-uYvC2P5i_b5z-o-56oWn6u8_5J1Jc2qQ91Yl06b7YlH2Xh15Q63o761-eLw_W3BqR-fI_fJt8p00J727rGq62w2d4p-w_s7_g_78CqD71uV4dMh1YyWv87u67VqC

WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound - Google Patents Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_fL4-hWb0eG-uYvC2P5i_b5z-o-56oWn6u8_5J1Jc2qQ91Yl06b7YlH2Xh15Q63o761-eLw_W3BqR-fI_fJt8p00J727rGq62w2d4p-w_s7_g_78CqD71uV4dMh1YyWv87u67VqC

WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound - Google Patents Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_fL4-hWb0eG-uYvC2P5i_b5z-o-56oWn6u8_5J1Jc2qQ91Yl06b7YlH2Xh15Q63o761-eLw_W3BqR-fI_fJt8p00J727rGq62w2d4p-w_s7_g_78CqD71uV4dMh1YyWv87u67VqC

WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound - Google Patents Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_fL4-hWb0eG-uYvC2P5i_b5z-o-56oWn6u8_5J1Jc2qQ91Yl06b7YlH2Xh15Q63o761-eLw_W3BqR-fI_fJt8p00J727rGq62w2d4p-w_s7_g_78CqD71uV4dMh1YyWv87u67VqC

WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound - Google Patents Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_fL4-hWb0eG-uYvC2P5i_b5z-o-56oWn6u8_5J1Jc2qQ91Yl06b7YlH2Xh15Q63o761-eLw_W3BqR-fI_fJt8p00J727rGq62w2d4p-w_s7_g_78CqD71uV4dMh1YyWv87u67VqC

WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound - Google Patents Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_fL4-hWb0eG-uYvC2P5i_b5z-o-56oWn6u8_5J1Jc2qQ91Yl06b7YlH2Xh15Q63o761-eLw_W3BqR-fI_fJt8p00J727rGq62w2d4p-w_s7_g_78CqD71uV4dMh1YyWv87u67VqC

WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound - Google Patents Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). ... Example 135 (R) -1- (4-iodophenyl) ethanamine hydrochloride (1.0 g), 1- (tert-butoxycarbonyl) -4-oxo-piperidine-2-carboxylic acid (0.81 g) and HATU (1.6 g) were dissolved in DMF (10 mL), and triethylamine (1.5 mL) was added thereto, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the resulting solid was collected by filtration. The resulting solid was washed with water and hexane to give (2R, 4S) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid And (2R, 4R) -1- (tert-butoxycarbonyl) -4 - (((R) -1- (4-iodophenyl) ethyl) amino) piperidine-2-carboxylic acid (1.5 g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_fL4-hWb0eG-uYvC2P5i_b5z-o-56oWn6u8_5J1Jc2qQ91Yl06b7YlH2Xh15Q63o761-eLw_W3BqR-fI_fJt8p00J727rGq62w2d4p-w_s7_g_78CqD71uV4dMh1YyWv87u67VqC